molecular formula C19H17N5O2 B1195408 5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one

5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one

Cat. No. B1195408
M. Wt: 347.4 g/mol
InChI Key: GOINVTHVBPURAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[3-methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one is a member of benzimidazoles.

Scientific Research Applications

Biomedical Applications

5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one and similar compounds demonstrate promising potential in biomedical applications. Research indicates their relevance in the regulation of inflammatory diseases. This is supported by docking studies that suggest these compounds could play a significant role in inflammatory disease management (Ryzhkova, Ryzhkov, & Elinson, 2020).

Cytotoxicity Studies

The compound's derivatives have been investigated for their cytotoxic effects, particularly against cancer cells. Studies have synthesized various derivatives and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showcasing their potential as therapeutic agents in oncology (Hassan, Hafez, & Osman, 2014).

Antimicrobial Properties

Research into derivatives of this compound has revealed notable antimicrobial properties. Compounds synthesized from it have shown high antimicrobial activity against various microbial strains like Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating their potential use in developing new antimicrobial agents (Abdelrahman, Shehta, Assy, & Farhan, 2020).

Potential in Antitubercular Therapy

Derivatives of this compound have been synthesized and tested for antitubercular activity. Some have shown promising results against Mycobacterium tuberculosis, including drug-resistant strains, which could be significant in the fight against tuberculosis (Ahsan et al., 2012).

Anti-inflammatory and Analgesic Effects

Several derivatives have also been evaluated for their anti-inflammatory and analgesic activities. This includes research on compounds with significant effects against carrageenan-induced rat paw edema and analgesic activity in albino mice, further highlighting the compound's potential in pain management and inflammatory disorders (Khalifa & Abdelbaky, 2008).

properties

Product Name

5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

5-[[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C19H17N5O2/c1-11-3-6-14(7-4-11)24-18(25)15(12(2)23-24)10-20-13-5-8-16-17(9-13)22-19(26)21-16/h3-10,23H,1-2H3,(H2,21,22,26)

InChI Key

GOINVTHVBPURAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NC3=CC4=C(C=C3)NC(=O)N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 2
5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 3
5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 4
5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 5
5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one
Reactant of Route 6
5-[[3-Methyl-1-(4-methylphenyl)-5-oxo-4-pyrazolylidene]methylamino]-1,3-dihydrobenzimidazol-2-one

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